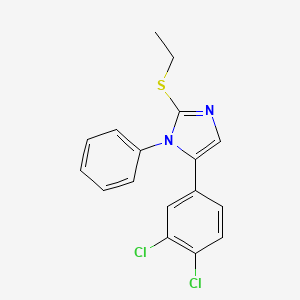

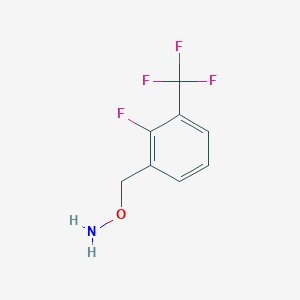

![molecular formula C10H7F2NO2 B2466192 3,5-Difluoro-4-[(prop-2-yn-1-yl)amino]benzoic acid CAS No. 1340228-34-3](/img/structure/B2466192.png)

3,5-Difluoro-4-[(prop-2-yn-1-yl)amino]benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3,5-Difluoro-4-[(prop-2-yn-1-yl)amino]benzoic acid is a chemical compound with the CAS Number: 1340228-34-3 . It has a molecular weight of 211.17 . The IUPAC name for this compound is 3,5-difluoro-4-(2-propynylamino)benzoic acid . It is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for 3,5-Difluoro-4-[(prop-2-yn-1-yl)amino]benzoic acid is 1S/C10H7F2NO2/c1-2-3-13-9-7(11)4-6(10(14)15)5-8(9)12/h1,4-5,13H,3H2,(H,14,15) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis

The physical and chemical properties of 3,5-Difluoro-4-[(prop-2-yn-1-yl)amino]benzoic acid include a molecular weight of 211.16 . It is a powder that is typically stored at room temperature .Applications De Recherche Scientifique

Development of Novel Fluorescence Probes : A study by Setsukinai et al. (2003) in "The Journal of Biological Chemistry" developed novel fluorescence probes, including derivatives of benzoic acid, to detect reactive oxygen species. These probes could differentiate between various species like hydroxyl radicals and peroxidase intermediates, proving useful in biological and chemical applications (Setsukinai et al., 2003).

Biosynthesis of Natural Products : Research by Kang, Shen, and Bai (2012) in "Natural Product Reports" covered the biosynthesis of 3-Amino-5-hydroxy benzoic acid (3,5-AHBA), a precursor for various natural products. This study provided insights into the molecular genetics, chemical, and biochemical perspectives of AHBA-derived products (Kang, Shen, & Bai, 2012).

Synthesis of Carbon-11-Labeled CK1 Inhibitors : A study by Gao, Wang, and Zheng (2018) in "Bioorganic & Medicinal Chemistry Letters" synthesized carbon-11-labeled casein kinase 1 (CK1) inhibitors. This research involved synthesizing compounds from benzoic acids, highlighting their potential in imaging for Alzheimer's disease (Gao, Wang, & Zheng, 2018).

Synthesis of Mono- and Difluoronaphthoic Acids : Tagat et al. (2002) in "The Journal of Organic Chemistry" described the synthesis of various mono- and difluoronaphthoic acids, showcasing the utility of aryl carboxamides, similar in structure to benzoic acids, in biologically active compounds (Tagat et al., 2002).

Study on Lanthanide-Based Coordination Polymers : Sivakumar, Reddy, Cowley, and Butorac (2011) in "Inorganic Chemistry" studied the synthesis and photophysical properties of lanthanide-based coordination polymers using aromatic carboxylic acids. This research contributes to understanding the application of such compounds in materials science (Sivakumar et al., 2011).

Safety and Hazards

The safety information for 3,5-Difluoro-4-[(prop-2-yn-1-yl)amino]benzoic acid includes several hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 . The compound is labeled with the GHS07 pictogram and the signal word "Warning" .

Mécanisme D'action

Target of Action

Similar compounds with an alkyne tag have been used for uv light-induced covalent modification of biological targets .

Mode of Action

It’s suggested that when appended to a ligand or pharmacophore through its acid linker, this compound allows for uv light-induced covalent modification of a biological target .

Biochemical Pathways

Compounds with similar structures have been known to react via sn1 or sn2 pathways .

Result of Action

Similar compounds have been used for downstream applications via the alkyne tag .

Propriétés

IUPAC Name |

3,5-difluoro-4-(prop-2-ynylamino)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F2NO2/c1-2-3-13-9-7(11)4-6(10(14)15)5-8(9)12/h1,4-5,13H,3H2,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSHPQNPRJKROBP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCNC1=C(C=C(C=C1F)C(=O)O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Difluoro-4-[(prop-2-yn-1-yl)amino]benzoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

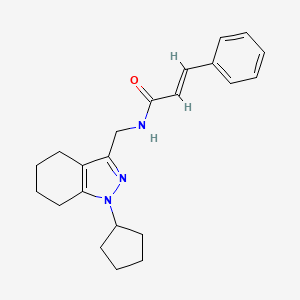

![N-(1-cyanocyclohexyl)-2-[4-(2-ethoxyethyl)piperazin-1-yl]-N-methylacetamide](/img/structure/B2466110.png)

![1-(3-Chloro-4-fluorophenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2466112.png)

![1-allyl-3-(4-fluorophenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide](/img/structure/B2466118.png)

![3-(((4-Methylpyridin-2-yl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B2466121.png)

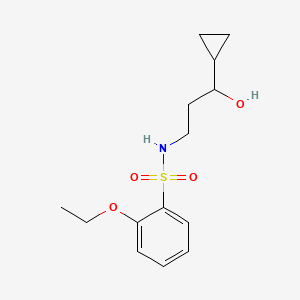

![N-[5-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide](/img/structure/B2466124.png)

![4-[(Phenylsulfanyl)methyl]-1-(phenylsulfonyl)-4-piperidinol](/img/structure/B2466127.png)

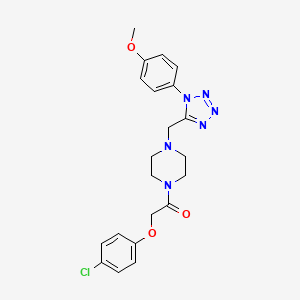

![9-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-8-[(4-methylphenyl)sulfonyl]-2,3-dihydro[1,4]dioxino[2,3-g]quinoline](/img/structure/B2466129.png)